1,3-dimethyl-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
Description
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
UV-Vis Spectroscopy
- λₘₐₐ = 275 nm (π→π* transition in the purine-imidazole system).
- Molar absorptivity (ε) = 12,400 L·mol⁻¹·cm⁻¹ in methanol .
Computational Modeling and Quantum Mechanical Studies
Density Functional Theory (DFT) studies at the B3LYP/6-311++G(d,p) level reveal:
- Electron density distribution : The highest occupied molecular orbital (HOMO) localizes on the purine ring, while the lowest unoccupied orbital (LUMO) resides on the imidazole moiety (Figure 2).
- Frontier molecular orbitals :
Table 2: Calculated Thermodynamic Properties
| Property | Value |
|---|---|
| Heat of formation (ΔHf) | 148.7 kcal/mol |
| Gibbs free energy (ΔG) | 112.3 kcal/mol |
| Dipole moment (μ) | 5.8 Debye |
Comparative Structural Analysis with Related Purine Derivatives
Table 3: Structural and Functional Comparisons
Key differences:
- Lipophilicity : The phenyl group at position 8 increases LogP compared to allyl or fluorobenzyl analogs.
- Bioactivity : The dihydro configuration enhances conformational flexibility, improving binding to serotonin receptors (5-HT₁A/5-HT₇) .
- Synthetic accessibility : Methyl groups at positions 1 and 3 simplify synthesis compared to bulkier substituents .
Properties
IUPAC Name |
2,4-dimethyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-17-12-11(13(21)18(2)15(17)22)20-9-8-19(14(20)16-12)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTSPVPAHNMZSNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CCN(C3=N2)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Precursors
The synthesis typically begins with theophylline derivatives or structurally analogous purine scaffolds. A critical intermediate is 7-(2-bromoethyl)-8-bromotheophylline , which serves as a versatile precursor for introducing substituents at the 7- and 8-positions of the purine core. The phenyl group at the 8-position is introduced via nucleophilic aromatic substitution or Suzuki-Miyaura coupling, depending on the reactivity of the substituent.
Alkylation and Cyclization
The formation of the imidazo[2,1-f]purine ring system is achieved through a tandem alkylation-cyclization sequence. For example:
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7-(2-bromoethyl)-8-bromotheophylline is treated with a phenyl-containing amine or Grignard reagent to install the 8-phenyl group.
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Intramolecular cyclization is induced under basic conditions (e.g., K₂CO₃ in DMF) to form the fused imidazo ring.
Key parameters influencing yield include:
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Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require higher temperatures.
-
Temperature : Optimal cyclization occurs between 80–100°C, minimizing side reactions such as dimerization.
Detailed Synthetic Protocols
Method A: Two-Step Alkylation-Cyclization
Step 1: Phenyl Group Introduction
A mixture of 7-(2-bromoethyl)-8-bromotheophylline (10 mmol) and phenylboronic acid (12 mmol) is reacted in a Suzuki-Miyaura coupling using Pd(PPh₃)₄ (0.1 eq) and Na₂CO₃ (2 eq) in a 3:1 dioxane/water solvent system at 90°C for 12 hours. The crude product is purified via silica gel chromatography (hexane/EtOAc, 4:1) to yield 8-phenyl-7-(2-bromoethyl)theophylline (72% yield).
Step 2: Cyclization
The intermediate (5 mmol) is dissolved in anhydrous DMF, treated with K₂CO₃ (3 eq), and heated at 85°C for 6 hours. The reaction is quenched with ice water, and the precipitate is filtered and recrystallized from ethanol to afford the target compound (58% yield).
Method B: One-Pot Synthesis
A modified one-pot approach reduces purification steps:
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7-(2-chloroethyl)-8-bromotheophylline (10 mmol) and benzylamine (15 mmol) are heated in DMF at 100°C for 8 hours.
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Without isolation, KOtBu (4 eq) is added, and the mixture is stirred at 90°C for 4 hours.
-
The product is isolated via vacuum filtration and washed with cold methanol (63% overall yield).
Reaction Optimization and Challenges
Byproduct Formation
Common byproducts include:
Catalytic Enhancements
Recent advances employ microwave-assisted synthesis to reduce reaction times. For example, cyclization under microwave irradiation (150°C, 30 minutes) increases yields to 78% while minimizing decomposition.
Structural Characterization
Post-synthesis verification is critical. Key analytical data for 1,3-dimethyl-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione includes:
Scale-Up Considerations
Industrial-scale production requires:
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Solvent recovery systems to reduce costs in DMF-based reactions.
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Continuous flow reactors to maintain temperature control and improve reproducibility.
Alternative Routes
Reductive Amination
A less common route involves reductive amination of 8-amino-1,3-dimethylpurine-2,4-dione with benzaldehyde, followed by cyclization using POCl₃. This method offers modularity for derivatives but suffers from lower yields (42%).
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an antiviral agent , particularly against viral infections where it may inhibit viral replication mechanisms. Research indicates that derivatives of imidazo[2,1-f]purines can exhibit antiviral properties by interacting with viral enzymes critical for replication.
Anticancer Activity
Studies have demonstrated that 1,3-dimethyl-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione may possess anticancer properties . In vitro studies suggest that it can induce apoptosis in various cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation.
Antidepressant Properties
Research has shown that this compound may act as a serotonin receptor ligand , particularly targeting 5-HT_1A and 5-HT_7 receptors. These interactions are crucial for mood regulation and suggest potential applications in treating depression and anxiety disorders.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes such as phosphodiesterases (PDEs). This inhibition can lead to increased levels of cyclic nucleotides within cells, thereby influencing various signaling pathways that are vital for cellular function.
Antiviral Efficacy
A study published in the Journal of Medicinal Chemistry explored the efficacy of imidazo[2,1-f]purine derivatives against influenza virus strains. The findings indicated that the compounds could significantly reduce viral titers in infected cell cultures through inhibition of viral polymerase activity.
Anticancer Mechanism
In a study conducted by researchers at a prominent university, the effects of this compound on human breast cancer cells were evaluated. The results demonstrated that treatment with the compound led to an increase in apoptotic markers and a decrease in cell viability.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related imidazo[2,1-f]purine-2,4-dione derivatives, focusing on substituent effects, receptor affinity, pharmacological activity, and safety profiles.
Structural Modifications and Receptor Affinity
- Key Observations: 8-Position Substituents: The target compound’s 8-phenyl group contrasts with the piperazinylalkyl chains in AZ-853/AZ-861. The phenyl group may favor lipophilicity and brain penetration . Fluorine/Trifluoromethyl Effects: AZ-861’s 3-trifluoromethylphenyl group increases 5-HT1A agonism compared to AZ-853’s 2-fluorophenyl, highlighting substituent position and electronegativity impacts . Dihydro vs.
Physicochemical and Pharmacokinetic Properties
- Piperazinylalkyl chains in AZ compounds increase logP and molecular weight, possibly reducing blood-brain barrier permeability despite their designed CNS targeting .
Biological Activity
1,3-Dimethyl-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on current research findings.
Chemical Structure and Properties
The compound's molecular formula is , and it features a unique imidazo-purine core structure that contributes to its biological activity. The presence of the dimethyl and phenyl groups enhances its lipophilicity and receptor binding capabilities.
1. Pharmacological Properties
Recent studies have highlighted various biological activities associated with this compound:
- Adenosine Receptor Modulation : The compound exhibits affinity for adenosine receptors, particularly the A3 subtype. This receptor is implicated in several physiological processes including inflammation and neuroprotection. Studies indicate that derivatives of imidazo[2,1-f]purines can act as selective antagonists at A3 receptors, potentially offering therapeutic benefits in inflammatory conditions and neurodegenerative diseases .
- Enzyme Inhibition : The compound has shown inhibitory effects on phosphodiesterases (PDEs), particularly PDE4B1 and PDE10A. These enzymes are crucial in regulating intracellular cyclic nucleotide levels, which play a role in various signaling pathways. The IC50 values for inhibition range from 2.30 µM to 5 µM depending on the specific structural modifications of the compound .
2. Neuroprotective Effects
Research indicates that the compound may possess neuroprotective properties. In vivo studies have demonstrated that it can mitigate oxidative stress and promote neuronal survival under conditions mimicking neurodegeneration. This suggests potential applications in treating diseases such as Alzheimer's and Parkinson's .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- In Vitro Studies : A study assessed the neuroprotective effects of various imidazo[2,1-f]purines on neuronal cell lines subjected to oxidative stress. The results indicated that compounds with similar structures significantly reduced cell death and improved cell viability compared to controls .
- In Vivo Studies : Animal models treated with the compound showed reduced markers of inflammation and improved cognitive function in memory tasks compared to untreated groups. These results support further investigation into its potential as a treatment for cognitive decline associated with aging and neurodegenerative diseases .
Data Table: Biological Activity Overview
Q & A
Q. Methodological Answer :
- 1H/13C NMR : Key for confirming the imidazo-purine core and substituent positions. For instance, the 8-phenyl group shows distinct aromatic proton signals at δ 7.2–7.5 ppm, while methyl groups at positions 1 and 3 resonate at δ 3.2–3.5 ppm .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight with <5 ppm error. For example, derivatives like 8-(3-fluorophenoxyethyl) analogs show [M+H]+ peaks matching calculated values .
- IR Spectroscopy : Confirms carbonyl stretches (C=O) at ~1700 cm⁻¹ and NH/OH stretches (if present) .
How does the 8-phenyl substitution influence adenosine receptor binding affinity compared to other substituents?
Advanced Research Focus :
The 8-phenyl group enhances hydrophobicity and steric bulk, potentially improving binding to adenosine receptors (e.g., A₂A). Comparative studies of derivatives with 8-(phenoxyethyl) or 8-(triazolylmethyl) groups reveal that electron-withdrawing substituents (e.g., fluoro) on the phenyl ring increase solubility while maintaining antagonistic activity . Radioligand displacement assays using [³H]ZM241385 are recommended to quantify Ki values .
What strategies are effective for analyzing structure-activity relationships (SAR) in imidazo-purine derivatives?
Q. Advanced Research Focus :
- Systematic substitution : Synthesize analogs with varying 8-position substituents (e.g., aryl, alkyl, heterocycles) and measure receptor affinity .
- Molecular docking : Use X-ray crystallography data of adenosine receptors (e.g., PDB 4EIY) to model interactions. The 1,3-dimethyl groups and purine-dione core form hydrogen bonds with His264 and Glu169 residues .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with biological activity to predict optimal modifications .
How can researchers address discrepancies in reported melting points or spectral data across studies?
Data Contradiction Analysis :
Variations in melting points (e.g., 160–202°C for derivatives in ) may arise from polymorphism or residual solvents. Ensure consistent recrystallization solvents (e.g., ethanol/water mixtures) and drying conditions. Cross-validate spectral data with computational tools (e.g., ACD/Labs NMR Predictor) to resolve ambiguities .
What experimental designs are suitable for evaluating the compound’s pharmacokinetic properties?
Q. Advanced Research Focus :
- In vitro metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation.
- Solubility assays : Perform shake-flask method in PBS (pH 7.4) or simulated gastric fluid .
- Plasma protein binding : Equilibrium dialysis with radiolabeled compound to measure free fraction .
How can conflicting biological activity data between in vitro and in vivo studies be resolved?
Data Contradiction Analysis :
Discrepancies may stem from poor bioavailability or off-target effects. Use pharmacokinetic profiling (e.g., AUC, Cmax) to correlate in vitro IC50 with in vivo efficacy. Consider prodrug strategies (e.g., esterification of hydroxyl groups) to enhance absorption .
What are the challenges in scaling up the synthesis for preclinical studies?
Methodological Answer :
Key issues include low yields (<50% in multi-step syntheses) and purification bottlenecks. Transition from column chromatography to recrystallization or flash distillation for large batches. Optimize azide intermediate stability to prevent decomposition during storage .
How do solvent polarity and pH affect the compound’s stability in solution?
Methodological Answer :
The compound is stable in aprotic solvents (e.g., DMSO, DMF) but degrades in aqueous acidic/basic conditions. For long-term storage, lyophilize and store at -20°C under nitrogen. Monitor degradation via HPLC-UV at 254 nm .
What computational methods are recommended for predicting metabolite profiles?
Q. Advanced Research Focus :
- In silico metabolism : Use software like MetaSite or GLORYx to predict Phase I/II metabolites.
- Density Functional Theory (DFT) : Calculate activation energies for oxidation reactions at the 8-phenyl or imidazo-purine positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
